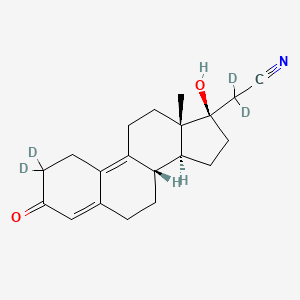

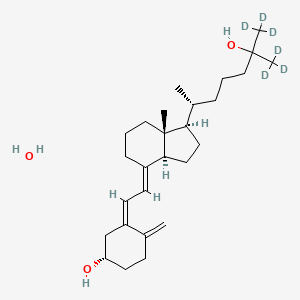

Raloxifene-d4 6-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

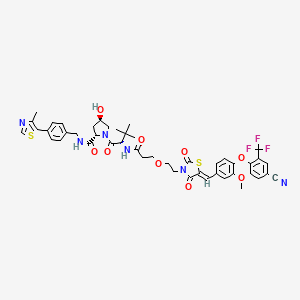

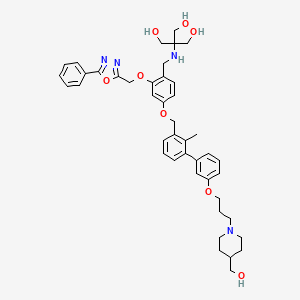

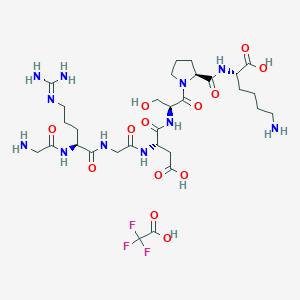

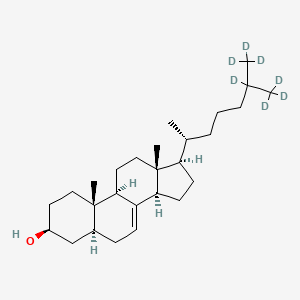

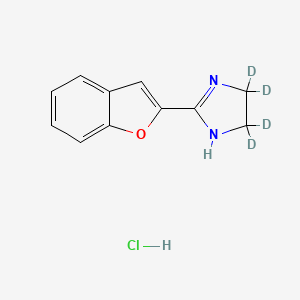

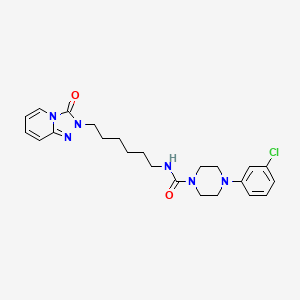

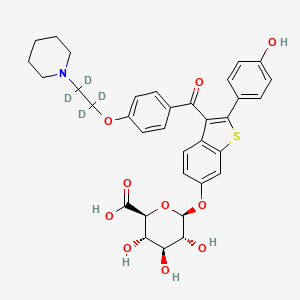

Raloxifene-d4 6-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator. Raloxifene is primarily used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. The compound is extensively metabolized in the body, and one of its significant metabolites is raloxifene-6-glucuronide . The “d4” in the name indicates that the compound is deuterated, meaning it contains four deuterium atoms, which are isotopes of hydrogen.

Méthodes De Préparation

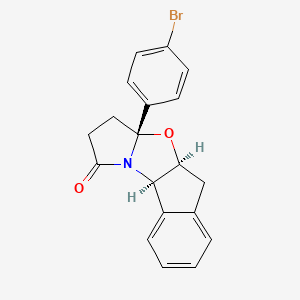

Synthetic Routes and Reaction Conditions: Raloxifene-d4 6-Glucuronide can be synthesized through a microbial bioconversion process. This involves the use of microorganisms such as Streptomyces sp NRRL 21489, which can convert raloxifene into its glucuronidated forms . The process typically involves tank fermentation, followed by purification and characterization using techniques like UV, LC/MS, and NMR spectroscopy .

Industrial Production Methods: While chemical routes exist for synthesizing mono-glucuronides of raloxifene, they are not efficient enough to meet industrial demands. Therefore, microbial bioconversion is preferred for large-scale production. This method ensures higher yields and is more scalable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Raloxifene-d4 6-Glucuronide primarily undergoes glucuronidation, a process where glucuronic acid is added to the compound.

Common Reagents and Conditions: The glucuronidation process typically involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes. The reaction conditions include a suitable buffer system and optimal pH and temperature to ensure enzyme activity .

Major Products Formed: The primary product of this reaction is raloxifene-6-glucuronide. Other minor metabolites may include raloxifene-4’-glucuronide and raloxifene-6,27-diglucuronide .

Applications De Recherche Scientifique

Raloxifene-d4 6-Glucuronide has several applications in scientific research:

Mécanisme D'action

Raloxifene-d4 6-Glucuronide exerts its effects by binding to estrogen receptors. As a selective estrogen receptor modulator, it acts as an estrogen agonist in bone and liver tissues, promoting bone mineral density and reducing LDL-cholesterol levels. Conversely, it acts as an estrogen antagonist in breast and uterine tissues, thereby reducing the risk of cancer in these organs . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion from the body .

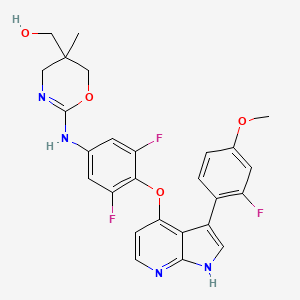

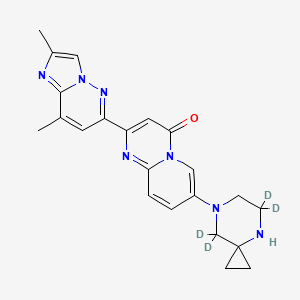

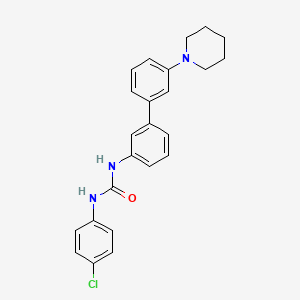

Comparaison Avec Des Composés Similaires

Similar Compounds:

Raloxifene-4’-glucuronide: Another major metabolite of raloxifene, but with different glucuronidation sites.

Bazedoxifene: A newer selective estrogen receptor modulator with similar applications but different pharmacokinetic properties.

Uniqueness: Raloxifene-d4 6-Glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately .

Propriétés

Formule moléculaire |

C34H35NO10S |

|---|---|

Poids moléculaire |

653.7 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2 |

Clé InChI |

MZPMSLSINDGEPM-KRDBCCLNSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)N6CCCCC6 |

SMILES canonique |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.